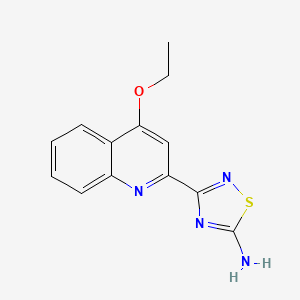
3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that combines the structural features of quinoline and thiadiazole. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The quinoline moiety is known for its presence in various biologically active compounds, while the thiadiazole ring is recognized for its diverse pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethoxyquinoline-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline-thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process, while the thiadiazole ring can inhibit enzymes involved in inflammatory pathways. These interactions lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Aminoquinoline: Used in the synthesis of antimalarial drugs.
1,2,4-Thiadiazole derivatives: Known for their diverse pharmacological activities.
Uniqueness
3-(4-Ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the quinoline and thiadiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H12N4OS |
|---|---|
Peso molecular |
272.33 g/mol |
Nombre IUPAC |
3-(4-ethoxyquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H12N4OS/c1-2-18-11-7-10(12-16-13(14)19-17-12)15-9-6-4-3-5-8(9)11/h3-7H,2H2,1H3,(H2,14,16,17) |
Clave InChI |
WRQCBEBXSOGCGT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NC2=CC=CC=C21)C3=NSC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















